4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
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Overview
Description
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis .
Biochemical Pathways
It can be inferred from the mode of action that the compound likely interferes with the cell wall biosynthesis pathway in mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been reported to exhibit potent anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution of a suitable leaving group (e.g., halide) on the benzothiazole core with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy or pyrrolidinyl groups.
Scientific Research Applications
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)benzo[d]thiazole: Lacks the methoxy group, which may affect its biological activity and chemical properties.
4-Methoxybenzo[d]thiazole: Lacks the pyrrolidinyl group, which may influence its interaction with biological targets.
2-(Morpholin-4-yl)benzo[d]thiazole: Contains a morpholine group instead of a pyrrolidinyl group, which may alter its pharmacological profile.
Uniqueness
4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole is unique due to the presence of both the methoxy and pyrrolidinyl groups, which can confer distinct chemical and biological properties. These substituents may enhance the compound’s ability to interact with specific molecular targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-15-9-5-4-6-10-11(9)13-12(16-10)14-7-2-3-8-14/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCZPMNPKUUKFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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